molecular formula C5H8O4 B591962 (S)-1,4-Dioxane-2-carboxylic acid CAS No. 1821739-82-5

(S)-1,4-Dioxane-2-carboxylic acid

Cat. No.: B591962
CAS No.: 1821739-82-5
M. Wt: 132.115
InChI Key: VGBAYGFELCUXBS-BYPYZUCNSA-N
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Description

(S)-1,4-Dioxane-2-carboxylic acid (CAS: 1821739-82-5) is a chiral carboxylic acid derivative featuring a 1,4-dioxane ring system. Its molecular formula is C₅H₈O₄, with a molecular weight of 132.11 g/mol . The compound is characterized by a stereogenic center at the C2 position, conferring distinct enantiomeric properties. It is primarily utilized in asymmetric synthesis and pharmaceutical intermediates due to its ability to influence stereochemical outcomes in reactions .

Key Physical Properties (derived from enantiomeric data):

  • Topological Polar Surface Area (TPSA): 55.76 Ų
  • Hydrogen Bond Donors/Acceptors: 1/4
  • Rotatable Bonds: 1
  • Molar Refractivity: 27.98

Properties

IUPAC Name

(2S)-1,4-dioxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H,6,7)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBAYGFELCUXBS-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1821739-82-5
Record name (S)-1,4-Dioxane-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,4-Dioxane-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of primary alcohols or aldehydes to form the carboxylic acid group . Another method includes the hydrolysis of nitriles, where the nitrile group is converted into a carboxylic acid . Additionally, the carboxylation of organometallic intermediates, such as Grignard reagents, can be used to introduce the carboxylic acid functionality .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis reactions. These methods are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

(S)-1,4-Dioxane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or aldehyde.

    Substitution: The hydrogen atoms in the dioxane ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(S)-1,4-Dioxane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1,4-Dioxane-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activities and affect various biochemical pathways .

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-1,4-Dioxane-2-carboxylic Acid

The R-enantiomer (CAS: 1932281-42-9) shares identical molecular formula and weight with the S-enantiomer but differs in optical rotation and biological activity. Both enantiomers exhibit similar physical properties, such as solubility in polar solvents, but diverge in interactions with chiral environments (e.g., enzyme binding) .

Property (S)-Enantiomer (R)-Enantiomer
CAS Number 1821739-82-5 1932281-42-9
Purity (Commercial) ≥95% ≥97%
Price (1g) Inquire Inquire
Stereochemical Influence Key in L-enantiomer synthesis Used in inverse configurations

Benzodioxane Carboxylic Acid Derivatives

Benzodioxane analogs, such as 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid (CAS: 3663-80-7), incorporate an aromatic ring fused to the dioxane system. This structural modification enhances π-π stacking interactions and alters solubility:

Property This compound 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic Acid
Molecular Weight 132.11 g/mol 194.18 g/mol
Similarity Score* Reference (1.00) 0.94
Applications Chiral intermediates Ligand design, drug discovery

Key Difference : The benzodioxane derivative’s aromaticity increases lipophilicity, making it more suitable for membrane penetration in drug candidates.

Lactone Derivatives: 1,4-Dioxan-2-one

1,4-Dioxan-2-one (CAS: 3041-16-5) is a lactone analog lacking the carboxylic acid group. This structural shift results in distinct reactivity and applications:

Property This compound 1,4-Dioxan-2-one
Functional Group Carboxylic acid Lactone
Reactivity Acid-catalyzed esterification Ring-opening polymerization
Safety Limited toxicity data Irritant (skin/eyes)

Ethyl Esters and Substituent Effects

Ethyl esters like Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (CAS: 261767-10-6) demonstrate how esterification and substituent position impact properties:

Property This compound Ethyl 2,3-Dihydrobenzo[b]dioxine-5-carboxylate
Boiling Point Not reported Higher (due to ester group)
Solubility Water-soluble Lipophilic
Synthetic Use Chiral resolution Prodrug formulations

Biological Activity

(S)-1,4-Dioxane-2-carboxylic acid is an organic compound with a unique structure and significant biological activity. This article explores its biochemical properties, mechanisms of action, and implications for health and disease, supported by data tables and case studies.

Overview of this compound

  • Chemical Structure : The compound has the molecular formula C5_5H8_8O4_4 and features a six-membered ring with two oxygen atoms at positions 1 and 4, and a carboxylic acid group at position 2.
  • Physical Properties : It is a white crystalline solid that is soluble in water and organic solvents.

Target Interactions

This compound interacts with various enzymes and proteins, influencing multiple biochemical pathways:

  • Enzymatic Interactions : It primarily interacts with monooxygenases, leading to hydroxylation at ether-bond-associated carbon atoms. This process generates reactive intermediates such as 2-hydroxyethoxyacetate, which play roles in cellular signaling and metabolism.

Biochemical Pathways

The compound is involved in several metabolic pathways:

  • Hydroxylation : Hydroxylation by monooxygenases results in the formation of reactive intermediates that can affect cellular functions and metabolic pathways.
  • Detoxification : Similar compounds undergo cytochrome P450-catalyzed hydrolysis and oxidation, producing detoxification products such as 2-hydroxyethoxyacetic acid.

Cellular Effects

Research indicates that this compound can influence:

  • Cell Signaling : Alters gene expression and cellular metabolism through interactions with biomolecules.
  • Oxidative Stress : At high doses, it can induce oxidative stress, leading to potential cellular damage .

Toxicity Studies

Toxicological evaluations have shown that compounds related to this compound may exhibit harmful effects:

  • Carcinogenic Potential : Studies on similar compounds have indicated possible carcinogenic effects in laboratory rodents, prompting classifications as likely human carcinogens by agencies like the US EPA .

Dosage Effects in Animal Models

Research indicates varying effects based on dosage:

  • Low Doses : Minimal impact on cellular functions.
  • High Doses : Significant adverse effects, including enzyme inhibition and metabolic disruption. For example, high doses can lead to liver damage and increased cancer risk in animal models .

Remediation Efforts

A notable case study involved the installation of point-of-entry (POE) water treatment systems to remove 1,4-dioxane from residential water supplies. The systems utilized granular activated carbon (GAC) technology to achieve over 98% removal efficiency over four years .

Treatment MethodRemoval EfficiencyDuration
Granular Activated Carbon>98%4 years

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